REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].N1[C:10]2[N:11]=[CH:12][CH:13]=[N:14][C:9]=2N=C1.[CH3:15][N:16]([CH3:19])C=O.[C:20](=[O:23])([O-])O.[Na+].O1C[CH2:28][CH2:27][CH2:26]1>O>[CH2:1]([N:11]1[CH2:12][CH2:13][N:14]2[C:19]([CH:20]=[O:23])=[N:16][CH:15]=[C:9]2[CH2:10]1)[C:2]1[CH:28]=[CH:27][CH:26]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=NC2=C1N=CC=N2
|
Name
|
79
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained the reaction temperature below −70° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
The organic solution was washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (50 ml), dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2N(CC1)C(=NC2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |